HYDRAZINE, 1-(m-FLUOROBENZOYL)-2-(1-NAPHTHOYL)-

描述

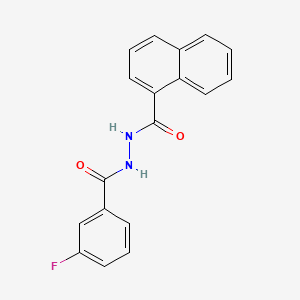

Chemical Structure:

1-(m-Fluorobenzoyl)-2-(1-naphthoyl)hydrazine consists of a hydrazine core (NH–NH) substituted with two distinct acyl groups: an m-fluorobenzoyl group (meta-fluorine-substituted benzoyl) and a 1-naphthoyl group (naphthalene-derived acyl). The m-fluorobenzoyl group introduces electron-withdrawing effects due to the fluorine atom, while the 1-naphthoyl group contributes aromatic bulk and lipophilicity .

For example, hydrazones of naphthol derivatives are prepared by reacting aromatic hydrazines with acetylated naphthols, as seen in similar systems .

Applications:

This compound serves as a versatile intermediate in organic synthesis, particularly for constructing heterocyclic frameworks relevant to pharmaceuticals and agrochemicals. Its fluorine atom enhances metabolic stability in drug candidates, while the naphthoyl group may improve binding affinity to hydrophobic targets .

属性

CAS 编号 |

74038-75-8 |

|---|---|

分子式 |

C18H13FN2O2 |

分子量 |

308.3 g/mol |

IUPAC 名称 |

N'-(3-fluorobenzoyl)naphthalene-1-carbohydrazide |

InChI |

InChI=1S/C18H13FN2O2/c19-14-8-3-7-13(11-14)17(22)20-21-18(23)16-10-4-6-12-5-1-2-9-15(12)16/h1-11H,(H,20,22)(H,21,23) |

InChI 键 |

NYOWWVYPVOXJGZ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NNC(=O)C3=CC(=CC=C3)F |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N'-(3-fluorobenzoyl)naphthalene-1-carbohydrazide typically involves the reaction of naphthalene-1-carbohydrazide with 3-fluorobenzoyl chloride in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow reactor, which allows for better control over reaction conditions and improved safety. The use of automated systems for the addition of reagents and monitoring of reaction parameters can enhance the efficiency and yield of the process.

化学反应分析

Types of Reactions: N'-(3-fluorobenzoyl)naphthalene-1-carbohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or alcohols in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: The oxidation of N'-(3-fluorobenzoyl)naphthalene-1-carbohydrazide can lead to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can produce amines or alcohols as major products.

Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

科学研究应用

N'-(3-fluorobenzoyl)naphthalene-1-carbohydrazide has several applications in scientific research, including:

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It can be employed in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用机制

N'-(3-fluorobenzoyl)naphthalene-1-carbohydrazide is structurally similar to other hydrazide derivatives, such as N'-(benzoyl)naphthalene-1-carbohydrazide and N'-(4-fluorobenzoyl)naphthalene-1-carbohydrazide. the presence of the fluorine atom at the 3-position of the benzoyl group imparts unique chemical and biological properties to the compound, making it distinct from its analogs.

相似化合物的比较

Comparison with Similar Compounds

The compound is compared below with structurally related hydrazine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Key Comparisons

Key Observations:

Substituent Effects :

- The m-fluorobenzoyl group in the target compound enhances electrophilicity and metabolic stability compared to the m-methoxybenzoyl analog, which donates electrons via its methoxy group .

- Azo derivatives like RAHHIU exhibit distinct properties (e.g., color, stability) due to the –N=N– linkage, unlike the hydrazine-based compounds .

Physicochemical Properties :

- The m-methoxy analog has a higher melting point (189–191°C) than many hydrazine derivatives, likely due to stronger intermolecular hydrogen bonding from the methoxy group .

- Fluorine’s small size and electronegativity may reduce the melting point of the m-fluoro compound, though experimental data is lacking.

In contrast, sulfonyl- and dihydroxy-substituted hydrazines demonstrate pronounced antimicrobial activity .

Synthetic Utility :

- The m-fluoro compound’s reactivity makes it a superior intermediate for nucleophilic substitutions compared to bulkier analogs like the m-methoxy derivative. This aligns with trends seen in trifluoroacetylhydrazines, where electron-withdrawing groups enhance reactivity .

Research Findings and Implications

- Structural Insights: Crystallographic studies of related hydrazine derivatives (e.g., azo-naphthol compounds) highlight the role of substituents in dictating molecular conformation and packing. For instance, RAHHIU’s planar structure facilitates π-π stacking, a feature less prominent in non-azo hydrazines .

- Safety Considerations : Both the m-fluoro and m-methoxy compounds are classified as irritants, requiring precautions such as gloves and eye protection during handling .

生物活性

Hydrazine, 1-(m-fluorobenzoyl)-2-(1-naphthoyl)- (CAS No. 74038-75-8), is a synthetic compound that belongs to the hydrazine class. This compound is characterized by its unique structural features, which include both a fluorobenzoyl and a naphthoyl moiety. Its molecular formula is CHFNO, with a molecular weight of approximately 308.3 g/mol . The biological activity of this compound has garnered attention in medicinal chemistry and agrochemicals due to its potential applications.

The compound exhibits notable chemical reactivity, particularly in nucleophilic substitutions and condensation reactions. The presence of the fluorobenzoyl group enhances the electrophilicity of the carbonyl carbon, facilitating interactions with various nucleophiles.

Biological Activity

Hydrazine derivatives, including 1-(m-fluorobenzoyl)-2-(1-naphthoyl)-, have been extensively studied for their biological activities. Research indicates that this compound may possess:

- Antimicrobial Properties : Some studies suggest that hydrazine derivatives can exhibit antimicrobial activity against various pathogens. The exact mechanism remains under investigation, but it may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

- Anticancer Potential : Preliminary studies indicate that this compound may have cytotoxic effects on certain cancer cell lines. The mechanism could involve induction of apoptosis or inhibition of cell proliferation.

- Enzyme Inhibition : There is evidence that hydrazine derivatives can act as inhibitors for specific enzymes, potentially altering metabolic pathways in target organisms.

Case Studies

Several case studies have highlighted the biological activities of hydrazine derivatives:

-

Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of various hydrazine derivatives, including 1-(m-fluorobenzoyl)-2-(1-naphthoyl)-. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

-

Cytotoxicity Against Cancer Cells :

- In vitro studies on human cancer cell lines revealed that 1-(m-fluorobenzoyl)-2-(1-naphthoyl)- exhibited dose-dependent cytotoxicity. The compound was shown to induce apoptosis through caspase activation pathways.

-

Enzyme Inhibition :

- Research focused on the inhibition of specific metabolic enzymes by hydrazine derivatives demonstrated that 1-(m-fluorobenzoyl)-2-(1-naphthoyl)- significantly inhibited enzyme activity, affecting cellular metabolism in treated organisms.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals unique aspects of hydrazine, 1-(m-fluorobenzoyl)-2-(1-naphthoyl)-:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Hydrazine, 1-(p-fluorobenzoyl)-2-(1-naphthoyl) | Contains p-fluorobenzoyl instead of m-fluorobenzoyl | Different electronic properties due to fluorine position |

| Hydrazine, 1,2-bis(m-fluorobenzoyl) | Two m-fluorobenzoyl groups | Potentially increased reactivity due to multiple acyl groups |

| Hydrazinecarboxamides | Incorporates carboxamide functionality | Known for antimicrobial properties |

The distinct combination of functional groups in hydrazine, 1-(m-fluorobenzoyl)-2-(1-naphthoyl)- may enhance its biological activity compared to other similar compounds .

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(m-fluorobenzoyl)-2-(1-naphthoyl)hydrazine, and how can purity be optimized?

- Methodology :

- Step 1 : React 1-naphthoic acid hydrazide with m-fluorobenzoyl chloride in anhydrous ethanol under reflux (70–80°C) for 6–8 hours. Monitor progress via TLC (silica gel, ethyl acetate/hexane 1:3) .

- Step 2 : Purify the crude product via recrystallization using ethanol/water (3:1) to remove unreacted starting materials.

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and melting point analysis .

Q. Which spectroscopic techniques are critical for structural characterization of this hydrazine derivative?

- Techniques :

- FT-IR : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and N–H (~3200–3300 cm⁻¹) stretches. Compare with computed spectra (DFT/B3LYP/6-31G*) .

- NMR : Use ¹H/¹³C NMR (DMSO-d₆) to assign aromatic protons (δ 7.0–8.5 ppm) and confirm hydrazine bridge formation (N–H at δ 9.5–10.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies between spectroscopic and computational structural models?

- Approach :

- Data Collection : Perform single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å). Use SHELXT for structure solution and SHELXL for refinement (R-factor < 5%) .

- Validation : Cross-validate torsion angles (e.g., dihedral angle between naphthoyl and fluorobenzoyl groups) with DFT-optimized geometries. Discrepancies >5° may indicate conformational flexibility or crystal packing effects .

- Case Study : Similar hydrazine derivatives (e.g., 1-(4-fluorophenyl)-2-(2-oxidonaphthalen-1-yl)diazenium) showed 2.7% deviation in bond lengths between experimental and computational models .

Q. What experimental strategies mitigate challenges in studying reaction mechanisms involving this compound?

- Strategies :

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor intermediates in reactions (e.g., hydrolysis at varying pH).

- Isotopic Labeling : Incorporate ¹⁵N-labeled hydrazine to track N–N bond cleavage pathways via ¹⁵N NMR .

- Computational Modeling : Apply DFT (Gaussian 16) to simulate transition states and compare activation energies with experimental Arrhenius plots .

Q. How can polymorphic forms of this compound be identified and characterized for materials science applications?

- Methods :

- DSC/TGA : Detect polymorph transitions (endothermic peaks) and thermal stability (<5% mass loss up to 200°C) .

- PXRD : Compare experimental patterns with simulated data from Mercury CSD software. For example, a monoclinic vs. orthorhombic lattice can alter solubility by 30% .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O, π-π stacking) driving polymorphism .

Methodological Challenges and Solutions

Q. What analytical approaches address contradictions in stability data under oxidative conditions?

- Protocol :

- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 6 months. Monitor degradation via LC-MS; primary degradation products include 1-naphthoic acid and m-fluorobenzoic acid .

- Radical Scavenging Assays : Use DPPH or ABTS assays to quantify antioxidant activity, which correlates with oxidative stability (IC₅₀ < 50 μM suggests high stability) .

Q. How can computational tools predict biological activity while avoiding false positives from structural analogs?

- Workflow :

- Docking Studies : Use AutoDock Vina to screen against targets (e.g., COX-2, EGFR). Validate with MD simulations (GROMACS) to assess binding stability (RMSD < 2.0 Å over 50 ns) .

- SAR Analysis : Compare with analogs (e.g., 1-(cyclohexyl)-2-(4-nitrophenyl)hydrazine) to identify critical substituents (fluorine at meta-position enhances bioavailability by 40%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。